The Dichotomous Action of Histamine Phosphate on Smooth Muscle: A Technical Guide
The Dichotomous Action of Histamine Phosphate on Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the molecular mechanisms underpinning the action of histamine phosphate on smooth muscle tissues. Histamine, a biogenic amine, elicits a dual response—either contraction or relaxation—depending on the subtype of histamine receptor expressed on the smooth muscle cells and the corresponding signal transduction pathways activated. This document details these pathways, presents relevant quantitative data, outlines key experimental protocols, and provides visual representations of the core mechanisms.
Histamine Receptors in Smooth Muscle: The Basis of a Dual Response
Histamine exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface.[1][2] In smooth muscle, the two primary subtypes responsible for mediating histamine's effects are the H1 and H2 receptors.[2][3]
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Histamine H1 Receptor: Predominantly coupled to Gq/11 proteins, activation of H1 receptors typically leads to smooth muscle contraction.[1][4] This is the primary pathway for histamine-induced bronchoconstriction and intestinal cramping.[5]
-
Histamine H2 Receptor: Coupled to Gs proteins, activation of H2 receptors generally results in smooth muscle relaxation.[3][4] This effect is observed in tissues like the gastric corpus and some vascular smooth muscle.[6][7]
The net effect of histamine on a specific smooth muscle tissue is therefore determined by the relative expression and functional coupling of these two receptor subtypes.
Mechanism of Action: H1 Receptor-Mediated Contraction
The contractile response of smooth muscle to histamine is initiated by the activation of the H1 receptor and the subsequent Gq/11-PLC-IP3 signaling cascade.[1][4]
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Receptor Activation: Histamine phosphate binds to the H1 receptor on the smooth muscle cell membrane.
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G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.[1]
-
PLC Activation: The Gαq-GTP subunit dissociates and activates phospholipase C (PLC).[1][8]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][9]
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Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca2+ into the cytosol.[1][8][9] This initial, rapid increase in intracellular Ca2+ is independent of extracellular calcium.[10]
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PKC Activation: DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC), which can phosphorylate various downstream targets, further contributing to the contractile response.[1]
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Contraction: The increased cytosolic Ca2+ binds to calmodulin.[11] The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments, which results in smooth muscle contraction.[8][11]
Mechanism of Action: H2 Receptor-Mediated Relaxation
In contrast to the H1 pathway, H2 receptor activation leads to smooth muscle relaxation through a Gs-adenylyl cyclase-cAMP-dependent mechanism.[4][7]
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Receptor Activation: Histamine binds to the H2 receptor.
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G Protein Coupling: The receptor activates the stimulatory G protein, Gs.
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Adenylyl Cyclase Activation: The Gαs-GTP subunit dissociates and activates adenylyl cyclase, an enzyme embedded in the cell membrane.[7]
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cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine monophosphate (cAMP).[12]
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PKA Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).[4][7]
-
Relaxation: PKA phosphorylates several downstream targets that promote relaxation. This can include:
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Phosphorylation and inhibition of MLCK, which reduces myosin light chain phosphorylation.[7]
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Activation of K+ channels (like KATP channels), leading to membrane hyperpolarization, which reduces the opening of voltage-gated Ca2+ channels and lowers intracellular Ca2+.[4]
-
In some tissues, the relaxation is mediated by the production of nitric oxide (NO) via the NO/sGC pathway.[6]
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Quantitative Data
The following tables summarize key quantitative parameters related to histamine's action on smooth muscle, derived from various experimental studies.
Table 1: EC50 Values for Histamine-Induced Responses in Smooth Muscle
| Tissue Preparation | Species | Response | Histamine EC50 (M) | Reference |
| DDT1MF-2 cell line (vas deferens) | Hamster | Ca2+ Mobilization | 1.3 ± 0.7 x 10⁻⁵ | [10] |
| Primary Myometrial Smooth Muscle Cells | Human | IP3 Production | ~1 x 10⁻⁶ | [9] |
| Guinea Pig Ileum | Guinea Pig | Contraction | pEC50 = 7.707 (≈ 1.96 x 10⁻⁸) | [13] |
| Human Bronchial Smooth Muscle Cells | Human | Ca2+ Mobilization | 3.00 ± 0.25 x 10⁻⁶ | [14] |
EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pEC50 is the negative logarithm of the EC50.
Table 2: Antagonist Affinity and Experimental Concentrations
| Antagonist | Receptor Target | Tissue | Species | Parameter | Value | Reference |
| Mepyramine | H1 | Guinea Pig Ileum | Guinea Pig | pA2 | 9.18 | [13] |
| Mepyramine | H1 | DDT1MF-2 cell line | Hamster | Kd (nM) | 1.0 ± 0.4 | [10] |
| Mepyramine | H1 | Guinea Pig Ileum | Guinea Pig | Experimental Conc. (M) | 10⁻⁸ | [15] |
| Chlorpheniramine | H1 | Human Bronchial Smooth Muscle | Human | Experimental Conc. (M) | 10⁻⁶ | [14] |
| Famotidine | H2 | Guinea Pig Ileum | Guinea Pig | Experimental Conc. (M) | 10⁻⁷ | [15] |
| Ranitidine | H2 | Human Gastric Corpus | Human | Experimental Conc. (M) | 0.5 x 10⁻³ | [6] |
pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response. Kd (Dissociation constant) represents the affinity of the antagonist for the receptor.
Experimental Protocols
The characterization of histamine's mechanism of action relies on established pharmacological and cell biology techniques.
Isolated Tissue Bath Assay
This is a classical pharmacological method used to measure tissue contractility in response to agonists and antagonists.[16]
Methodology:
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Tissue Dissection and Preparation: A smooth muscle tissue, such as a segment of guinea pig ileum or a ring of rat thoracic aorta, is carefully dissected and placed in a bath containing a physiological salt solution (PSS), e.g., Tyrode's or Krebs-Henseleit solution.[16][17] The PSS is maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2 / 5% CO2) to ensure tissue viability.[17]
-
Mounting: The tissue is suspended between a fixed hook and an isometric force transducer within a temperature-controlled organ bath.[18] The transducer measures changes in muscle tension.
-
Equilibration and Tensioning: An optimal passive tension is applied to the tissue, and it is allowed to equilibrate for a period (e.g., 60 minutes).[17][19] During this time, the PSS is changed periodically.
-
Viability Test: The tissue's viability is confirmed by challenging it with a high concentration of potassium chloride (e.g., 80 mM KCl), which induces a non-receptor-mediated contraction.[17]
-
Concentration-Response Curve: After a washout and rest period, histamine is added to the bath in a cumulative manner, with each subsequent concentration added once the response to the previous one has plateaued. This generates a concentration-response curve.[20]
-
Antagonist Studies: To identify the receptor involved, the experiment is repeated after pre-incubating the tissue with a specific antagonist (e.g., mepyramine for H1, cimetidine for H2). A rightward shift in the concentration-response curve indicates competitive antagonism.[15]
-
Data Acquisition and Analysis: The force generated is recorded using a data acquisition system.[16] Data are analyzed to determine parameters like EC50 and maximal response (Emax).
Intracellular Calcium Imaging
This technique allows for the direct measurement of changes in cytosolic free calcium concentration ([Ca2+]i) in response to histamine stimulation in cultured smooth muscle cells.
Methodology:
-
Cell Culture: Human bronchial smooth muscle cells (hBSMCs) or another relevant cell line are cultured to an appropriate confluency in suitable media.[8]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave it into the active, membrane-impermeant form.[10]
-
Measurement Setup: The cells (on a coverslip) are placed on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths and a sensitive camera to detect emitted fluorescence.
-
Stimulation: A baseline fluorescence is recorded, after which the cells are perfused with a solution containing histamine.[14]
-
Data Acquisition: The fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is recorded over time. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Analysis: The change in the fluorescence ratio over time provides a dynamic measurement of the histamine-induced calcium transient, including the initial peak (release from stores) and the sustained plateau phase (calcium influx).[10] Experiments can be performed in calcium-free buffer to isolate the contribution of intracellular stores.[21] Inhibitors of PLC (e.g., U73122) or IP3 receptors can be used to confirm the signaling pathway.[8][14]
References
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- 4. Identification of Histamine Receptors and Effects of Histamine on Murine and Simian Colonic Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ck12.org [ck12.org]
- 6. H2 Receptor-Mediated Relaxation of Circular Smooth Muscle in Human Gastric Corpus: the Role of Nitric Oxide (NO) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 8. Histamine-induced cytosolic calcium mobilization in human bronchial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Regulation of H1 Histamine Receptor Signaling by G Protein-Coupled Receptor Kinase 2 in Uterine Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histamine-stimulated increases in intracellular calcium in the smooth muscle cell line, DDT1MF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of calcium in airway smooth muscle contraction and mast cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coexistence of histamine H1 and H2 receptors coupled to distinct signal transduction pathways in isolated intestinal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Histamine-induced cytosolic calcium mobilization in human bronchial smooth muscle cells [jstage.jst.go.jp]
- 15. Different mechanisms are responsible for the contractile effects of histaminergic compounds on isolated intestinal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reprocell.com [reprocell.com]
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- 20. thepharmajournal.com [thepharmajournal.com]
- 21. Ca2+ signals evoked by histamine H1 receptors are attenuated by activation of prostaglandin EP2 and EP4 receptors in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
